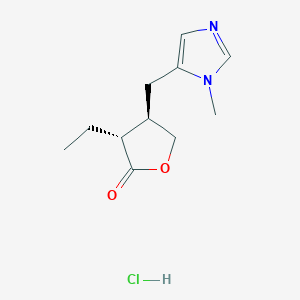

Isopilocarpine hydrochloride

描述

Isopilocarpine hydrochloride is a diastereomer of pilocarpine, an imidazole alkaloid derived from the leaves of various South American Pilocarpus species, such as Pilocarpus jaborandi, Pilocarpus macrophyllus, and Pilocarpus pennatifolium . This compound is often found alongside pilocarpine in nature and can also be a degradation product of pilocarpine after oral administration . This compound is known for its pharmacological properties, although it does not have significant effects on muscarinic receptors like pilocarpine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of isopilocarpine hydrochloride typically involves the stereoselective synthesis starting from l-histidine . The process includes diazotization of the amino group to yield a hydroxyl compound, which is then converted to a bromo derivative via a 4-nitrobenzenesulphonyl derivative, resulting in Walden inversion .

Industrial Production Methods: Industrial production of this compound involves the extraction of pilocarpine from Pilocarpus species, followed by its isomerization to isopilocarpine. This process can be facilitated by maintaining specific pH conditions and using appropriate solvents to ensure the stability and purity of the final product .

化学反应分析

Epimerization and Stereochemical Stability

Isopilocarpine hydrochloride is formed via the stereoselective epimerization of pilocarpine under alkaline conditions. This reaction involves:

-

Base-catalyzed enolate formation : Pilocarpine undergoes deprotonation at the α-carbon of its lactone ring, forming an enolate intermediate. Attack by water leads to epimerization at the α-carbon, yielding isopilocarpine .

-

Irreversibility : Isopilocarpine does not revert to pilocarpine under similar conditions due to its higher thermodynamic stability .

Key Data :

| Condition | Pilocarpine Conversion to Isopilocarpine | Isopilocarpine Stability |

|---|---|---|

| Alkaline (pH > 12) | 28 ± 3% at 25°C | Stable |

| Acidic (pH < 5) | No epimerization observed | Stable |

Hydrolysis and Degradation

This compound undergoes hydrolysis under both acidic and alkaline conditions:

-

Alkaline hydrolysis : Cleavage of the lactone ring yields isopilocarpinate (the open-chain carboxylate form) .

-

Acidic hydrolysis : Protonation stabilizes the lactone structure, but prolonged exposure may lead to decomposition into isopilocarpic acid .

Thermal Degradation :

-

At temperatures exceeding 250°C, this compound decomposes, releasing CO₂ (m/z = 44) and H₂O (m/z = 18) .

Structural and Spectroscopic Analysis

NMR Characterization :

-

¹H NMR : Key shifts include δ 7.32 (imidazole proton) and δ 8.63 (lactone proton), confirming the absence of pilocarpine’s original imidazole peaks (δ 6.75 and 7.57) .

-

¹³C NMR : Lactone ring carbons (C-11, C-10) exhibit distinct shifts during epimerization (e.g., C-11 shifts from 73.2 ppm in pilocarpine to 71.8 ppm in isopilocarpine) .

Thermogravimetric Analysis (TGA) :

| Compound | Decomposition Temperature | Major Products |

|---|---|---|

| Pilocarpine HCl | 315°C | CO₂, H₂O |

| Isopilocarpine HCl | 378°C | CO₂, H₂O |

Stability in Biological Matrices

-

Plasma/Urine : Isopilocarpine remains stable in human plasma and urine at physiological pH, with no spontaneous degradation observed over 24 hours .

-

Analytical Detection : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) achieves a detection limit of 1 ng/mL for isopilocarpine in biological samples .

Comparative Reactivity with Pilocarpine

Synthetic Considerations

While isopilocarpine is typically derived from pilocarpine, its direct synthesis involves:

科学研究应用

Chemical Properties and Background

Isopilocarpine hydrochloride is derived from pilocarpine, which is primarily known for its use as a cholinergic agent in the treatment of glaucoma and xerostomia (dry mouth). It is a product of the racemization of pilocarpine and can be found in the leaves of certain species of the Pilocarpus plant. Its chemical structure is represented as CHClNO with a molecular weight of approximately 244.72 g/mol .

Pharmacological Applications

-

Ophthalmic Use :

- Glaucoma Treatment : this compound is utilized in ophthalmic solutions for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma. It acts as a miotic agent by stimulating the ciliary muscle, thereby enhancing aqueous humor outflow .

- Formulations : Available in concentrations of 1%, 2%, and 4%, it is administered topically to reduce IOP effectively .

- Xerostomia Management :

- Research on Neurological Disorders :

Formulation Studies

Recent research has focused on enhancing the delivery mechanisms for this compound through innovative formulations:

- Niosomal Gels : Preformulation studies have explored niosomal gels as a delivery system for ocular applications, improving bioavailability and patient compliance .

- Hybrid Materials : Investigations into LAPONITE®-pilocarpine hybrid materials have shown modifications in thermal properties and potential for improved drug stability and release profiles .

Case Study 1: Glaucoma Management

A clinical trial involving patients with open-angle glaucoma demonstrated that topical administration of pilocarpine (including its degradation product, isopilocarpine) significantly reduced IOP compared to baseline measurements. The study highlighted the importance of dosage optimization for effective management without significant side effects .

Case Study 2: Xerostomia Treatment

A cohort study assessed the efficacy of pilocarpine formulations containing isopilocarpine in patients suffering from xerostomia post-radiotherapy. Results indicated a marked improvement in salivary flow rates and patient-reported outcomes regarding oral comfort and quality of life .

Safety and Toxicity Profile

While isopilocarpine itself has not been extensively studied for toxicity, pilocarpine's safety profile suggests that isopilocarpine may exhibit similar characteristics. The FDA has approved various pilocarpine formulations after thorough evaluations indicating acceptable safety margins when used as directed .

作用机制

Isopilocarpine hydrochloride does not have significant effects on muscarinic receptors, unlike pilocarpine Its presence in pilocarpine formulations is primarily as a degradation product or impurity

相似化合物的比较

Pilocarpine: A muscarinic acetylcholine agonist used to treat dry mouth and various ophthalmic conditions.

Pilocarpinic Acid: A hydrolysis product of pilocarpine.

Isopilocarpinic Acid: A hydrolysis product of isopilocarpine.

Uniqueness: Isopilocarpine hydrochloride is unique in its stereochemistry and its role as a degradation product of pilocarpine. Unlike pilocarpine, it does not significantly affect muscarinic receptors, making it less pharmacologically active .

生物活性

Isopilocarpine hydrochloride, a diastereomer of pilocarpine, is primarily known for its role as a degradation product of pilocarpine after oral administration. While pilocarpine is a well-established muscarinic receptor agonist used in the treatment of xerostomia and glaucoma, the biological activity of isopilocarpine remains less understood. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and potential therapeutic implications.

This compound has a chemical formula of and a molecular weight of 244.72 g/mol. It exists as a white crystalline powder that is soluble in water and alcohol. The compound is characterized by its stability in a pH range of 4 to 5.5, which is significant for its formulation in pharmaceutical applications .

Pharmacodynamics

Mechanism of Action:

Isopilocarpine does not exhibit appreciable effects on muscarinic receptors compared to pilocarpine. Pilocarpine primarily targets the M3 muscarinic acetylcholine receptors, leading to increased salivation and miosis (pupil constriction). Isopilocarpine's role appears to be more related to its presence as a metabolite rather than an active therapeutic agent .

Biological Activity:

Research indicates that isopilocarpine may have limited direct pharmacological effects. It coexists with pilocarpine in various formulations but does not significantly contribute to the pharmacological profile associated with pilocarpine's therapeutic effects .

Pharmacokinetics

Isopilocarpine is formed through the epimerization of pilocarpine in solution and can be detected in human plasma and urine following pilocarpine administration. A study utilizing high-performance liquid chromatography (HPLC) demonstrated that isopilocarpine levels in eye-drop preparations ranged from 0.4% to 3% of total alkaloids .

Absorption and Metabolism:

The absorption kinetics of isopilocarpine have not been extensively studied; however, it is known that pilocarpine undergoes hydrolysis and metabolism via cytochrome P450 enzymes, particularly CYP2A6. The systemic exposure to pilocarpine after topical administration is low, suggesting that any resulting levels of isopilocarpine would also be minimal .

Case Studies and Research Findings

-

Metabolic Fate:

A study investigated the metabolic pathways of pilocarpine, highlighting that significant amounts of isopilocarpine are formed post-administration. The research utilized advanced chromatographic techniques to quantify the levels of pilocarpine, isopilocarpine, and their metabolites in biological fluids . -

Therapeutic Implications:

Although primarily a metabolite, understanding the presence and potential effects of isopilocarpine could inform future studies on drug interactions and efficacy in formulations containing pilocarpine. Its presence may influence the overall pharmacological profile of these formulations . -

Safety Profile:

The safety profile associated with formulations containing both pilocarpine and isopilocarpine has been evaluated in clinical settings. No significant adverse effects directly attributable to isopilocarpine have been reported, reinforcing its status as an inactive component rather than a therapeutic agent .

属性

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAICSBVACLLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28958-85-2 | |

| Record name | Epicar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the preparation of isopilocarpine hydrochloride relate to the study of pilocarpine's effect on aqueous dynamics?

A1: While both abstracts mention this compound, they focus on different aspects. The first abstract describes a method for synthesizing crystalline pilocarpine methiodide and differentiates it from isopilocarpine methiodide. This study emphasizes the distinct chemical properties of these compounds.

Q2: The second abstract mentions using a "single-drop technique" to study the effects of pilocarpine and isopilocarpine. What is the significance of this technique in this context?

A2: The single-drop technique, as referenced in the second abstract [], is crucial for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。